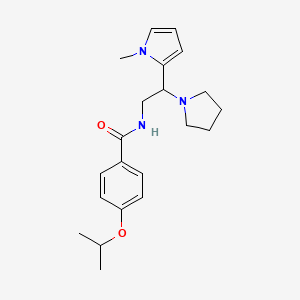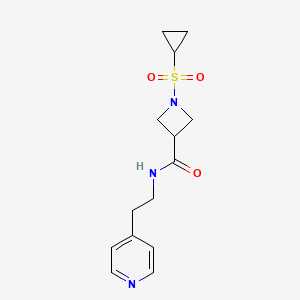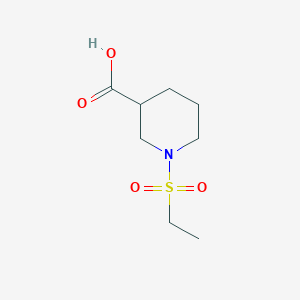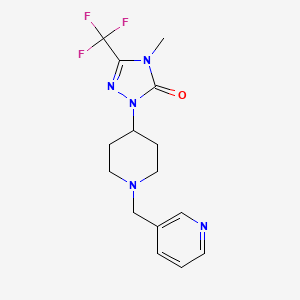![molecular formula C15H17N3O3S B2728017 6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940250-91-9](/img/structure/B2728017.png)
6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is an organic compound known for its unique structure and potential applications in medicinal chemistry. Characterized by the combination of hydroxyethyl and methylthio groups, it offers intriguing reactivity due to its distinctive pyrrolo[3,4-d]pyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. Common pathways include:
Formation of Pyrrolo[3,4-d]pyrimidine Core: : This step often uses cyclization reactions involving appropriate amines and aldehydes under controlled conditions, such as reflux in ethanol.
Functional Group Modifications: : Subsequent introduction of hydroxyethyl and methylthio groups, often via nucleophilic substitution or addition reactions, utilizing reagents like ethylene oxide and methyl thiol.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale, focusing on maximizing yield and minimizing byproducts. This involves:
Batch Processing: : Conducting reactions in large reactors under precisely monitored temperatures and pressures.
Purification: : Utilizing techniques such as crystallization, filtration, and chromatography to obtain high-purity final products.
化学反应分析
Types of Reactions
Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate, altering the hydroxyethyl group to carboxyl or aldehyde functionalities.
Reduction: : Employs agents like lithium aluminum hydride to potentially reduce the pyrrolo ring or the carbonyl groups.
Substitution: : The hydroxyethyl and methylthio groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Ethanol, acetonitrile, dichloromethane.
Major Products
Depending on reaction conditions, products can include oxidized derivatives (like aldehydes or carboxylic acids), reduced compounds, or substituted analogs with different functional groups.
科学研究应用
This compound finds extensive use in multiple research domains:
Chemistry: : Studied for its unique reactivity and potential as a precursor in synthetic chemistry.
Biology: : Examined for its biological activity, including potential enzyme inhibition or interaction with biomolecules.
Medicine: : Investigated for therapeutic properties, particularly in cancer research or as a pharmacophore in drug development.
Industry: : Applied in the design of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The compound's effects are often linked to its interaction with specific molecular targets such as enzymes or receptors. Key mechanisms include:
Binding to Enzymes: : Inhibiting or modifying enzyme activity, which can disrupt biological pathways.
Signal Modulation: : Interfering with cellular signaling pathways, influencing cellular responses and functions.
相似化合物的比较
Similar Compounds
6-(2-Hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the methylthio group, potentially altering its reactivity and biological activity.
6-(2-Hydroxyethyl)-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Features a methyl group instead of methylthio, impacting its chemical and biological properties.
Unique Properties
The presence of the methylthio group in 6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione confers unique reactivity and potential interactions, setting it apart from similar analogs. This feature can enhance its utility in specific applications, particularly in medicinal chemistry where sulfur-containing groups often play crucial roles in drug activity and metabolism.
属性
IUPAC Name |
6-(2-hydroxyethyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22-10-4-2-9(3-5-10)13-12-11(16-15(21)17-13)8-18(6-7-19)14(12)20/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWPLWFBOHWIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2727935.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2727936.png)
![1-(2,3-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2727937.png)

![13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2727941.png)
![1-(6-Methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2727942.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2727946.png)

![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2727957.png)
